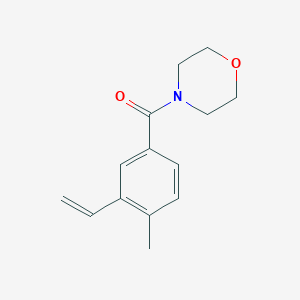

(4-Methyl-3-vinylphenyl)(morpholino)methanone

説明

(4-Methyl-3-vinylphenyl)(morpholino)methanone is a synthetic organic compound featuring a morpholine ring conjugated to a ketone group, which is further attached to a substituted phenyl ring (4-methyl-3-vinylphenyl). The vinyl and methyl substituents on the phenyl ring contribute to its unique electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.

特性

IUPAC Name |

(3-ethenyl-4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-12-10-13(5-4-11(12)2)14(16)15-6-8-17-9-7-15/h3-5,10H,1,6-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECTVFPPOOCYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-vinylphenyl)(morpholino)methanone typically involves the reaction of 4-methyl-3-vinylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

Reactants: 4-methyl-3-vinylbenzoyl chloride and morpholine.

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (4-Methyl-3-vinylphenyl)(morpholino)methanone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

化学反応の分析

Types of Reactions

(4-Methyl-3-vinylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions.

Major Products

Epoxides: and from oxidation.

Alcohols: from reduction.

Substituted phenyl derivatives: from electrophilic aromatic substitution.

科学的研究の応用

(4-Methyl-3-vinylphenyl)(morpholino)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4-Methyl-3-vinylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the phenyl group can participate in π-π interactions. The vinyl group may undergo metabolic transformations, leading to active metabolites that exert biological effects.

類似化合物との比較

Key Observations :

Physical and Spectral Properties

*Calculated molecular weight.

Key Observations :

- The vinyl group in (4-Methyl-3-vinylphenyl)(morpholino)methanone introduces π-electron density, which may influence UV-Vis absorption and fluorescence properties.

- Nitro-substituted derivatives exhibit strong IR absorption at ~1520 cm⁻¹, characteristic of asymmetric NO₂ stretching .

Key Observations :

- The vinyl group in (4-Methyl-3-vinylphenyl)(morpholino)methanone may enhance membrane permeability compared to polar derivatives like the hydroxy or nitro analogues.

- AKR1C3 inhibitors with morpholino methanone scaffolds show promise in targeting hormone-resistant cancers .

生物活性

(4-Methyl-3-vinylphenyl)(morpholino)methanone is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a unique combination of functional groups, which contribute to its biological activity. Understanding its mechanisms of action, interactions with biological targets, and potential therapeutic applications is crucial for advancing research in this area.

Chemical Structure and Properties

The chemical structure of (4-Methyl-3-vinylphenyl)(morpholino)methanone can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 215.27 g/mol

This compound consists of a vinyl group attached to a phenyl ring, with a morpholino group linked to a methanone functional group. The presence of these functional groups allows for diverse interactions with biological molecules.

The biological activity of (4-Methyl-3-vinylphenyl)(morpholino)methanone primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the morpholino group can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that (4-Methyl-3-vinylphenyl)(morpholino)methanone exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa Cells : IC = 12 µM

- MCF-7 Cells : IC = 15 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These results indicate that (4-Methyl-3-vinylphenyl)(morpholino)methanone could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of (4-Methyl-3-vinylphenyl)(morpholino)methanone. The researchers found that the compound inhibited the proliferation of cancer cells by inducing G2/M phase arrest and activating caspase pathways, leading to apoptosis. This was confirmed through flow cytometry and Western blot analysis.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of (4-Methyl-3-vinylphenyl)(morpholino)methanone was assessed against clinical isolates of bacteria. The study utilized disk diffusion methods and found that the compound exhibited significant zones of inhibition, indicating its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Methyl-3-vinylphenyl)(morpholino)methanone, a comparison with structurally similar compounds was conducted:

| Compound Name | Anticancer IC | Antimicrobial MIC (S. aureus) |

|---|---|---|

| (4-Methyl-3-vinylphenyl)(morpholino)methanone | 12 µM | 32 µg/mL |

| (4-Bromophenyl)(morpholino)methanone | 20 µM | 64 µg/mL |

| (3-Ethynyl-4-methylphenyl)(morpholino)methanone | 15 µM | 16 µg/mL |

This table illustrates that while all compounds exhibit biological activity, (4-Methyl-3-vinylphenyl)(morpholino)methanone demonstrates superior potency in both anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。